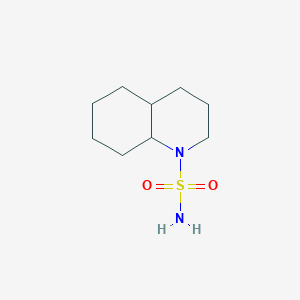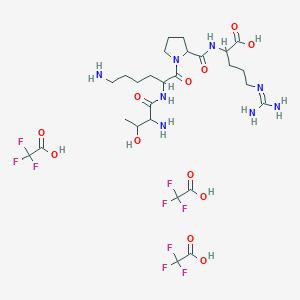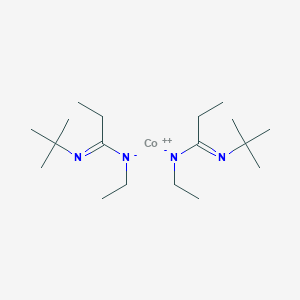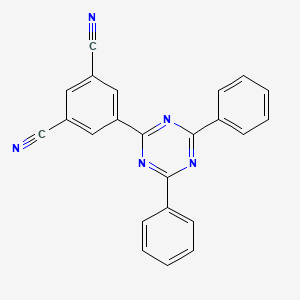
DCzDCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DCzDCN, also known as 5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-dinitrile, is a chiral donor-acceptor molecule. It is primarily used in organic electronics, particularly in the development of high-efficiency organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique structure of this compound, which includes a twisted biphenyl link, allows for significant charge separation and transport, making it a valuable component in optoelectronic applications .
Vorbereitungsmethoden
The synthesis of DCzDCN involves the reaction of 4,6-diphenyl-1,3,5-triazine-2-carbonitrile with benzene-1,3-dicarbonitrile. The reaction typically occurs under controlled conditions to ensure the formation of the desired chiral structure. Industrial production methods often involve the use of metallic substrates to support the growth and electronic structure studies of this compound .
Analyse Chemischer Reaktionen
DCzDCN undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
DCzDCN has a wide range of scientific research applications In chemistry, it is used to study charge separation and transport in organic electronics In biology, it is investigated for its potential use in biosensors and bioelectronicsIn industry, it is used in the development of high-efficiency OLEDs and OPVs, as well as in organic spintronics .
Wirkmechanismus
The mechanism of action of DCzDCN involves its ability to promote charge separation and transport. The molecule’s unique structure, which includes a donor part and an acceptor part, allows it to efficiently separate and transport charges. This property is particularly useful in optoelectronic applications, where efficient charge transport is essential for high performance .
Vergleich Mit ähnlichen Verbindungen
DCzDCN is often compared with other donor-acceptor molecules used in organic electronics. Similar compounds include 4,6-diphenyl-1,3,5-triazine-2-carbonitrile and benzene-1,3-dicarbonitrile. this compound is unique due to its chiral structure and the twisted biphenyl link, which enhances its charge separation and transport properties. This makes this compound particularly valuable for applications requiring high internal quantum efficiency, such as OLEDs and OPVs .
Eigenschaften
Molekularformel |
C23H13N5 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C23H13N5/c24-14-16-11-17(15-25)13-20(12-16)23-27-21(18-7-3-1-4-8-18)26-22(28-23)19-9-5-2-6-10-19/h1-13H |
InChI-Schlüssel |
OJJOTWYZUKWKNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)C#N)C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B12308006.png)
![12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B12308008.png)
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B12308010.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B12308017.png)
![(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)

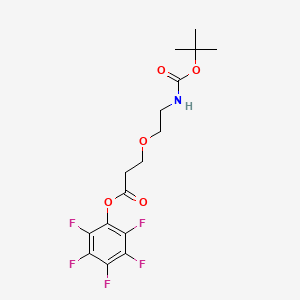
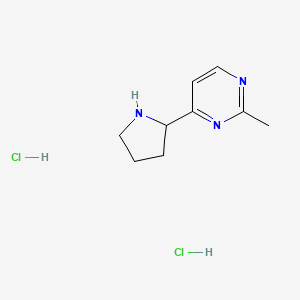
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)

